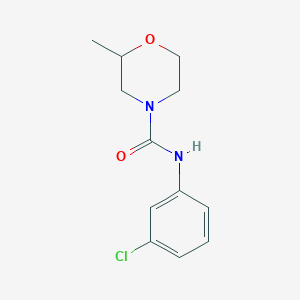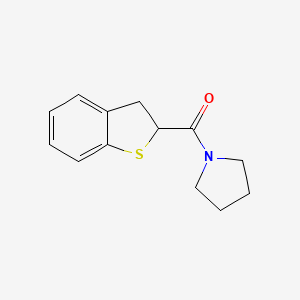
2-methyl-N-phenylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-phenylmorpholine-4-carboxamide (MPMC) is a chemical compound that has been used in scientific research due to its interesting properties. It is a morpholine derivative that has been found to have potential applications in the field of medicine and drug development.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-phenylmorpholine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-methyl-N-phenylmorpholine-4-carboxamide has been found to have anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of pain and inflammation. It has also been found to inhibit the growth of cancer cells, which may make it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-phenylmorpholine-4-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using 2-methyl-N-phenylmorpholine-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-phenylmorpholine-4-carboxamide. One area of research is the development of 2-methyl-N-phenylmorpholine-4-carboxamide as a drug for the treatment of pain and inflammation. Another area of research is the development of 2-methyl-N-phenylmorpholine-4-carboxamide as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-phenylmorpholine-4-carboxamide and to identify its potential therapeutic applications.
Conclusion:
In conclusion, 2-methyl-N-phenylmorpholine-4-carboxamide is a morpholine derivative that has been studied for its potential use in the field of medicine and drug development. It has been found to have anti-inflammatory, analgesic, and anti-cancer effects, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-phenylmorpholine-4-carboxamide and to identify its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-methyl-N-phenylmorpholine-4-carboxamide involves the reaction of 2-methylmorpholine with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-methyl-N-phenylmorpholine-4-carboxamide. This method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
2-methyl-N-phenylmorpholine-4-carboxamide has been studied for its potential use as a drug for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-methyl-N-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-9-14(7-8-16-10)12(15)13-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZXSIXSSWECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
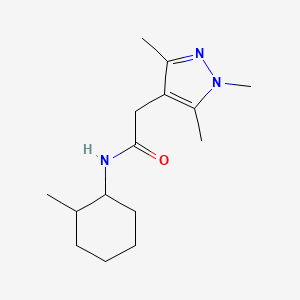
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
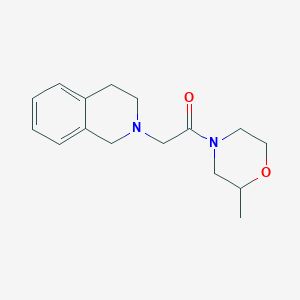
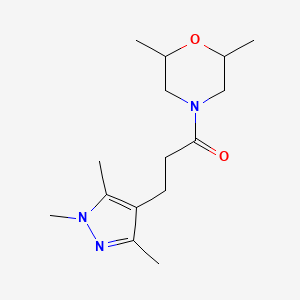
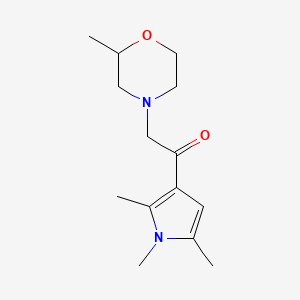
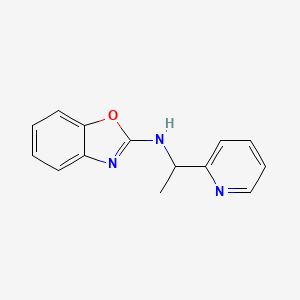
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
